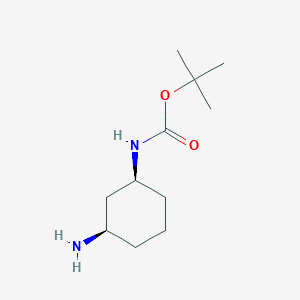

tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate

Description

tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate (CAS: 1298101-47-9) is a chiral carbamate-protected amine with a molecular formula of C₁₁H₂₂N₂O₂ and a molecular weight of 214.31 g/mol . The compound features a cyclohexane ring with stereospecific amino and carbamate substituents at the (1S,3R) positions. Its tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine, making it valuable in peptide synthesis and pharmaceutical intermediates .

Properties

IUPAC Name |

tert-butyl N-[(1S,3R)-3-aminocyclohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-6-4-5-8(12)7-9/h8-9H,4-7,12H2,1-3H3,(H,13,14)/t8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBSACSBMTRJNPH-BDAKNGLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCC[C@H](C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849616-22-4 | |

| Record name | rac-tert-butyl N-[(1R,3S)-3-aminocyclohexyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate typically involves the protection of the amino group on the cyclohexyl ring using a tert-butyl carbamate protecting group. One common method includes the reaction of (1S,3R)-3-aminocyclohexanol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The carbamate group can be reduced to yield the corresponding amine.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Primary amines.

Substitution: Various substituted carbamates depending on the reagents used.

Scientific Research Applications

tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate is a cyclohexane derivative with specific stereochemistry that affects its reactivity. It is similar to other compounds such as tert-Butyl ((1S,3S)-3-aminocyclohexyl)carbamate and tert-Butyl ((1R,3S)-3-aminocyclohexyl)carbamate, which have different stereochemistry that may influence biological activity, and tert-Butyl ((1S,3R)-3-aminocyclopentyl)carbamate, which has a smaller ring structure that alters steric hindrance and reactivity.

Structure and Properties

this compound has the IUPAC name tert-butyl (1R,3S)-3-aminocyclohexylcarbamate and the InChI code 1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-6-4-5-8(12)7-9/h8-9H,4-7,12H2,1-3H3,(H,13,14)/t8-,9+/m0/s1 . The compound should be stored at 4°C and protected from light .

Applications

Tert-butyl esters, including this compound, have large applications in synthetic organic chemistry . tert-Butyl (3-aminocyclohexyl)carbamate, which is closely related to this compound, has diverse applications, especially in medicinal chemistry as an anticonvulsant agent.

The tert-butyl group (Boc) serves as a protecting group for the amine functionality, which masks the reactivity of the amine, allowing for selective modification of other functional groups within a molecule. The Boc group can be cleaved under acidic conditions to regenerate the free amine. The selective protection and deprotection of the amino group facilitated by the tert-butyl carbamate group are crucial for multi-step organic syntheses. Tert-Butyl (3-aminocyclohexyl)carbamate is used as a protecting group for the synthesis of bioactive molecules. It also serves as an intermediate in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals and enhances its role in drug development, particularly in creating compounds with specific bioactive properties.

The following table compares tert-Butyl (3-aminocyclohexyl)carbamate with similar compounds, highlighting its unique characteristics:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| This compound | Cyclohexane derivative | Specific stereochemistry affecting reactivity |

| Tert-Butyl ((1S,3S)-3-aminocyclohexyl)carbamate | Cyclohexane derivative | Different stereochemistry may influence biological activity |

| Tert-Butyl ((1R,3S)-3-aminocyclohexyl)carbamate | Cyclohexane derivative | Variations in stereochemistry impacting pharmacological properties |

| Tert-Butyl ((1S,3R)-3-aminocyclopentyl)carbamate | Cyclopentane derivative | Smaller ring structure alters steric hindrance and reactivity |

Mechanism of Action

The mechanism of action of tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition or modification of enzyme activity. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of Boc-protected cycloalkylamines. Below is a detailed comparison with analogous derivatives:

Structural and Physicochemical Comparisons

Key Observations :

- Ring Size : Cyclohexane derivatives exhibit higher molecular weights and steric bulk compared to cyclopentane or cyclobutane analogs, affecting solubility and reactivity .

- Substituent Effects : Hydroxy-substituted analogs (e.g., 610302-03-9) show near-identical similarity (0.98) to the target compound, suggesting comparable steric and electronic profiles. Cyclobutane derivatives (e.g., 1212395-34-0) have lower similarity (0.95) due to smaller ring size and altered conformational flexibility .

- Stereochemistry : The (1S,3R) configuration in the target compound distinguishes it from diastereomers like (1R,3S)- or (1R,3R)-configured analogs, which may exhibit divergent biological activities .

Research Findings and Industrial Relevance

- Safety : The target compound’s hazard profile (H302, H315, H319, H335) is more stringent than hydroxy-substituted analogs (e.g., 111300-06-2), which lack respiratory toxicity warnings .

- Cost and Availability : The target compound is currently out of stock in major markets (e.g., U.S., China), whereas cyclopentane derivatives (1031335-25-7) are more readily available .

- Patent Activity : Derivatives of the target compound are featured in European patents for anticancer and anti-inflammatory agents, highlighting its industrial significance .

Biological Activity

Chemical Identity

- Name : tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate

- Molecular Formula : C₁₁H₂₂N₂O₂

- Molecular Weight : 214.31 g/mol

- CAS Number : 1298101-47-9

This compound is a synthetic organic compound characterized by its unique structure, featuring a tert-butyl group linked to a carbamate moiety and an amino group on a cyclohexyl ring. This configuration provides distinct steric and electronic properties that enhance its utility in various chemical applications.

The biological activity of this compound primarily revolves around its interaction with specific molecular targets, such as enzymes and receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The steric hindrance provided by the tert-butyl group influences the binding affinity and selectivity of the compound.

Applications in Medicinal Chemistry

This compound serves as a building block in the synthesis of pharmaceuticals, particularly those targeting the central nervous system. It is also utilized as a protecting group for amines in multi-step organic synthesis, allowing for controlled introduction of functional groups.

Potential Biological Effects

While specific biological activities are not extensively documented, compounds with similar structures often exhibit various biological effects, including:

- Antimicrobial Activity : Potential to inhibit the growth of bacteria and fungi.

- Anti-inflammatory Effects : May modulate inflammatory pathways.

- Analgesic Properties : Possible applications in pain management.

Case Studies and Research Findings

Research indicates that this compound can be utilized as an intermediate in synthesizing biologically active molecules. For instance, studies have shown that derivatives of carbamates can influence enzyme activity and cellular processes .

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial and fungal growth | |

| Anti-inflammatory | Modulation of inflammatory pathways | |

| Analgesic | Potential use in pain management |

Industrial Applications

In addition to its medicinal applications, this compound is used in the production of specialty chemicals and agrochemicals. Its ability to serve as an intermediate in various chemical reactions enhances its relevance in industrial chemistry.

Q & A

Q. What are the optimal synthetic routes for tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate, and how do reaction conditions influence stereochemical purity?

The synthesis typically involves reacting (1S,3R)-3-aminocyclohexanol with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions. Key factors include:

- Temperature control (0–5°C) to minimize side reactions like hydrolysis of the chloroformate .

- Solvent selection (e.g., dichloromethane or THF) to stabilize intermediates and enhance nucleophilic attack at the carbonyl carbon .

- Stereochemical preservation by avoiding racemization during amine activation; chiral HPLC or polarimetry is recommended to confirm enantiomeric excess .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Use a combination of:

- NMR spectroscopy : H and C NMR to confirm the cyclohexyl backbone, tert-butyl group (δ ~1.4 ppm for nine equivalent protons), and carbamate linkage (δ ~155–160 ppm for carbonyl) .

- X-ray crystallography : For absolute stereochemical confirmation, employ SHELX programs (e.g., SHELXL for refinement) to resolve the (1S,3R) configuration .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (CHNO, exact mass 213.1603) .

Q. What are the stability considerations for storing this compound?

- Store under inert atmosphere (N or Ar) at 2–8°C to prevent carbamate hydrolysis.

- Avoid prolonged exposure to moisture or acidic/basic conditions, which cleave the tert-butyloxycarbonyl (Boc) group .

- Stability studies using TGA/DSC can identify decomposition thresholds (>150°C for most carbamates) .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its utility in asymmetric catalysis or drug design?

The (1S,3R) configuration creates a rigid cyclohexyl scaffold with axial and equatorial functional groups:

- Catalysis : The amino group can act as a chiral ligand in transition-metal complexes (e.g., Pd or Cu), enhancing enantioselectivity in cross-coupling reactions .

- Drug design : The spatial arrangement affects binding to biological targets (e.g., enzymes or receptors). Molecular docking simulations (using AutoDock Vina) correlate stereochemistry with binding affinity .

- Comparative studies : Analogues like (1R,3S) or cis/trans isomers show reduced activity in receptor modulation assays, highlighting the importance of the (1S,3R) configuration .

Q. What strategies resolve contradictions in reported reactivity data for this compound derivatives?

Discrepancies in reactivity (e.g., Boc deprotection rates) may arise from:

- Solvent polarity : Trifluoroacetic acid (TFA) in dichloromethane cleaves Boc groups faster than in THF due to increased proton availability .

- Steric effects : Bulky substituents on the cyclohexane ring slow nucleophilic attack; kinetic studies (monitored by IR or H NMR) quantify these effects .

- Catalyst choice : Pd(PPh)Cl vs. CuI in Sonogashira couplings alters regioselectivity and byproduct formation .

Q. How can computational modeling predict the reactivity of this compound in complex reaction systems?

- DFT calculations (Gaussian 16): Optimize geometry at the B3LYP/6-31G(d) level to evaluate transition states for Boc deprotection or nucleophilic substitutions .

- MD simulations : Analyze solvation effects and conformational flexibility in aqueous vs. organic media .

- QSPR models : Correlate molecular descriptors (e.g., Hammett σ values) with experimental rate constants for reaction optimization .

Q. What advanced purification techniques address challenges in isolating this compound from reaction mixtures?

- Chiral chromatography : Use Chiralpak IA/IB columns with hexane:isopropanol gradients to separate stereoisomers .

- Crystallization : Optimize solvent mixtures (e.g., ethyl acetate/heptane) to enhance crystal habit and purity (>99% by HPLC) .

- Continuous flow systems : Microreactors reduce residence time, minimizing degradation during large-scale synthesis .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.